molecular formula C17H24O11 B10818279 methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

Cat. No.: B10818279
M. Wt: 404.4 g/mol
InChI Key: XJMPAUZQVRGFRE-ZYEJEXACSA-N
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Description

The compound methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a highly functionalized cyclopenta[c]pyran derivative. Key features include:

  • Stereochemistry: The (1R,4aR,7S,7aR) configuration ensures specific spatial orientation critical for biological interactions.
  • Substituents: A hydroxymethyl group at position 7, a β-D-glucopyranosyloxy moiety at position 1, and a methyl ester at position 4 .
  • Molecular Formula: C₁₈H₂₆O₁₃ (exact mass: 474.14 g/mol) derived from stereochemical data .

This compound belongs to the iridoid glycoside family, often found in medicinal plants like Lungwort ().

Properties

IUPAC Name

methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMPAUZQVRGFRE-ZYEJEXACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is an iridoid glycoside predominantly found in Gardenia jasminoides Ellis. This compound has garnered attention for its diverse biological activities including anti-inflammatory, antioxidant, and hepatoprotective effects. This article reviews the current understanding of its biological activity based on various research findings.

PropertyValue
CAS Number 24512-62-7
Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
IUPAC Name Methyl (1S,4aS,7S,7aS)-7-hydroxy...
InChI InChI=1S/C17H24O11/...

1. Anti-inflammatory Activity

Research indicates that methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl) exhibits significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

2. Antioxidant Effects

The compound demonstrates strong antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. Studies have shown that it increases the levels of endogenous antioxidants like glutathione .

3. Hepatoprotective Effects

Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl) has been investigated for its hepatoprotective effects in models of liver injury induced by acetaminophen and other hepatotoxic agents. It mitigates liver damage by restoring cellular antioxidant levels and modulating apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : It reduces oxidative stress by upregulating antioxidant enzymes and downregulating pro-apoptotic factors .
  • Inflammatory Pathway Regulation : The compound inhibits NF-kB signaling pathways which are crucial in inflammation .

Case Study 1: Hepatoprotective Effects

A study conducted on mice demonstrated that administration of methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl) significantly reduced liver enzyme levels following acetaminophen-induced toxicity. Histological analysis revealed decreased necrosis and inflammation in liver tissues compared to untreated controls .

Case Study 2: Antioxidant Activity

In vitro studies showed that the compound effectively scavenged free radicals in a dose-dependent manner. The IC50 value was found to be less than 50 µM, indicating potent antioxidant capacity .

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits multiple hydroxyl groups and a cyclopenta[c]pyran structure that contribute to its reactivity. Key chemical properties include:

  • Oxidation Potential : Hydroxyl groups can be oxidized to form carbonyl compounds.
  • Reduction Reactions : The compound can undergo reduction to modify functional groups.
  • Synthesis Building Block : It serves as a precursor for synthesizing more complex molecules due to its versatile functional groups.

Biochemical Probes

The unique structure allows the compound to interact with specific enzymes and receptors. It can be utilized as a biochemical probe to study various metabolic pathways and enzyme activities.

Therapeutic Potential

Research indicates that this compound possesses several pharmacological properties:

  • Anti-inflammatory Effects : Exhibits potential in reducing inflammation.
  • Antioxidant Activity : Protects cells from oxidative stress.
  • Hepatoprotective Properties : Shows promise in protecting liver cells from damage.

Drug Development

Given its biological activities, this compound is a candidate for drug development aimed at treating conditions such as:

  • Inflammatory diseases
  • Oxidative stress-related disorders
  • Liver diseases

Industrial Applications

In industrial settings, methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[...]-carboxylate can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various processes including:

  • Cosmetic Formulations : Due to its antioxidant properties.
  • Nutraceuticals : As an ingredient in health supplements aimed at liver health .

Case Study 1: Pharmacological Research

A study demonstrated the compound's ability to inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in developing anti-inflammatory drugs.

Case Study 2: Antioxidant Studies

Research published in a peer-reviewed journal highlighted the compound's efficacy in scavenging free radicals. This property is crucial for formulating products aimed at reducing oxidative stress .

Comparison with Similar Compounds

Substituent Variations and Molecular Complexity

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents TPSA (Ų)
Target Compound C₁₈H₂₆O₁₃ 474.14 7-hydroxymethyl, β-D-glucopyranosyloxy, methyl ester ~220
Methyl (1S,4aS,7S,7aR)-7-methyl-1-(β-D-glucopyranosyloxy)-hexahydrocyclopenta[c]pyran-4-carboxylate C₁₇H₂₄O₁₀ 388.37 7-methyl, β-D-glucopyranosyloxy, methyl ester 166.20
Methyl (1R,4aS,5R,7S,7aS)-1,5,7-trihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate C₁₁H₁₆O₆ 244.24 7-methyl, 1,5,7-trihydroxy, methyl ester 96.20
Compound from (additional glycosylation) C₂₃H₃₆O₁₆ 568.50 Dual glycosylation (β-D-glucopyranosyloxy and additional oxane) 255.00

Key Observations :

  • The target compound’s 7-hydroxymethyl group distinguishes it from the 7-methyl analogue (), enhancing hydrophilicity and hydrogen-bonding capacity .
  • Dual glycosylation in ’s compound increases molecular weight and TPSA, likely reducing membrane permeability compared to the target compound .

Physicochemical and ADMET Properties

Property Target Compound Compound Compound
XLogP ~-3.5 (predicted) -1.00 -4.80
H-Bond Donors 7 3 14
H-Bond Acceptors 13 6 16
Intestinal Absorption Moderate (predicted) High (82% probability) Low (33% probability)
BBB Penetration Low Low (97% probability) Very Low

Key Observations :

  • The target’s low XLogP (-3.5) and high TPSA (~220 Ų) suggest poor blood-brain barrier (BBB) penetration but moderate intestinal absorption due to balanced polarity .
  • ’s compound, with higher polarity (TPSA = 255 Ų), shows even lower absorption, highlighting the trade-off between solubility and bioavailability .

Key Observations :

  • The target compound’s 7-hydroxymethyl and glucosyloxy groups may enhance binding to inflammatory targets like NF-κB and HIF-1α compared to simpler analogues .
  • ’s compound, lacking glycosylation, shows stronger cytochrome P450 interactions, suggesting metabolic instability .

Research Implications

  • Therapeutic Potential: The target compound’s dual hydroxyl/glucosyl substituents position it as a candidate for anti-inflammatory or anticancer applications, leveraging NF-κB and HIF-1α modulation .
  • Synthetic Challenges : Stereochemical complexity (10+ defined stereocenters) necessitates advanced synthesis techniques, as seen in glycosylation protocols () .
  • Natural Occurrence : Identified in Lungwort extracts (), it may contribute to traditional medicinal effects, warranting further phytochemical studies .

Preparation Methods

Pauson-Khand Reaction

The Pauson-Khand reaction is widely employed to construct the bicyclic cyclopenta[c]pyran skeleton. For example, enyne substrates such as (±)-enyne 16 undergo cycloaddition with Co₂(CO)₈ and N-methylmorpholine N-oxide (NMO) to yield tricyclic enones (e.g., 17 ) in 79% yield. This method establishes the cis-fused ring system with precise stereocontrol, critical for iridoid derivatives.

Key Conditions :

  • Catalyst: Co₂(CO)₈ (5–10 mol%)

  • Oxidizing Agent: NMO

  • Solvent: Dichloromethane or toluene

  • Temperature: 25–80°C

Phosphine-Catalyzed [3+2] Cycloaddition

Triphenylphosphine-mediated [3+2] cycloaddition between γ-heteroatom-substituted enones and ethyl-2,3-butadienoate produces the cyclopenta[c]pyran core with >95% stereoselectivity. For instance, (S)-3b reacts with ethyl-2,3-butadienoate to form cycloadduct 4 in 63% yield.

Advantages :

  • High regioselectivity

  • Minimal byproduct formation

Glycosylation Strategies

Sm(OTf)₃-Mediated Acetal Cleavage

Tricyclic enones (e.g., 17 ) undergo acetal cleavage using Sm(OTf)₃ in methanol to generate cis-fused cyclopenta[c]pyran intermediates (e.g., 18a ) with 40–79% yields. This step is pivotal for introducing the glycosylation site.

Optimized Conditions :

  • Lewis Acid: Sm(OTf)₃ (10 mol%)

  • Alcohol: Methanol, allyl alcohol, or 4-pentene-1-ol

  • Temperature: 25–50°C

Palladium-Catalyzed Glycosidic Bond Formation

Glycosylation of the cyclopenta[c]pyran core with protected glucose derivatives employs Pd₂(dba)₃·CHCl₃ (2.5 mol%) and triphenylphosphine. For example, coupling tricyclic enone 26 with a trichloroacetimidate donor yields β-glucoside 10 in 62% yield.

Critical Parameters :

  • Protecting Groups: Benzoyl, acetyl, or picolinoyl

  • Donor: Trichloroacetimidate or thioglycoside

  • Stereoselectivity: β-configuration favored via neighboring group participation

Functional Group Modifications

Oxidation and Reduction

  • TPAP Oxidation : Converts secondary alcohols to ketones (e.g., 310 ).

  • Luche Reduction : NaBH₄/CeCl₃ selectively reduces α,β-unsaturated esters to allylic alcohols (e.g., 56 ).

  • DIBAL-H Reduction : Chemoselective reduction of esters to alcohols (e.g., 56 ).

Esterification and Hydroxylation

  • Methyl Ester Introduction : TMS-diazomethane methylates carboxylic acids (e.g., 78 ).

  • Dihydroxylation : OsO₄ or Sharpless conditions introduce vicinal diols (e.g., 5a7a ).

Stereochemical Control and Characterization

Chiral Auxiliaries and Catalysts

Chiral lithium amides and palladium-Trost ligand systems enforce stereochemistry during cycloadditions and glycosylations. For example, kinetic resolution of rac-3b using a Pd-Trost catalyst achieves 92% enantiomeric excess.

Analytical Validation

  • NMR Spectroscopy : 2D homo- and heteronuclear NMR (e.g., NOESY) confirm stereochemistry.

  • X-Ray Crystallography : Resolves absolute configurations (e.g., CCDC 602636 for methyl 7-methylcyclopenta[c]pyran-4-carboxylate).

Comparative Data on Key Reactions

Reaction StepMethodYield (%)StereoselectivityReference
Cyclopenta[c]pyran formationPauson-Khand reaction79>95% cis
GlycosylationPd₂(dba)₃ catalysis62β-selectivity
Acetal cleavageSm(OTf)₃ in MeOH40–79cis-fused
Methyl ester formationTMS-diazomethane74N/A

Challenges and Optimization

  • Glycosylation Efficiency : Low yields in early attempts due to substrate decomposition (e.g., 1011 ). Optimized by switching to cis-dihydropyran 25 , improving yields to 78%.

  • Protecting Group Strategy : Benzoyl groups prevent undesired lactone ring modifications during glycosylation.

  • Scalability : Continuous flow systems recommended for domino reactions to enhance throughput .

Q & A

Q. Best practices for computational modeling of structure-activity relationships (SAR)?

  • Modeling Tips : Use molecular docking (AutoDock Vina) against predicted targets (). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. Incorporate QSAR models based on topological polar surface area (TPSA) and log P for lead optimization.

Q. How to ensure reproducibility in biological assays given its polyhydroxy structure?

  • Quality Control : Pre-treat compounds with chelex resin to remove metal impurities. Use LC-MS to confirm purity (>95%) and stability under assay conditions. Include positive controls (e.g., known inhibitors for NF-κB) to benchmark activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.